N-(3-chloro-2-methylphenyl)pentanamide
Description
N-(3-Chloro-2-methylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 3-chloro-2-methylphenyl group. The 3-chloro-2-methylphenyl substituent suggests enhanced lipophilicity compared to simpler aromatic amides, which may influence bioavailability and receptor interactions.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-8-12(15)14-11-7-5-6-10(13)9(11)2/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
InChI Key |
PVSLPUBCIBJIFB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)C |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N-(4-Methoxyphenyl)pentanamide
- Structure : Features a pentanamide chain attached to a 4-methoxyphenyl group.
- Key Findings :
- Anthelmintic Activity : Demonstrates significant activity against Toxocara canis larvae, comparable to albendazole but with markedly lower cytotoxicity (cell viability unaffected in human and animal cells) .
- Synthetic Accessibility : Simplified synthesis (score 1.34 vs. 2.58 for albendazole) due to fewer structural complexities .
- Drug-Likeness : Complies with Lipinski’s rules and pharmaceutical filters (e.g., Ghose, Veber), indicating favorable pharmacokinetics .
- In contrast, the 3-chloro-2-methyl group in the target compound may increase lipophilicity and steric hindrance, possibly altering activity profiles.
2.2. N-(3-Chlorophenethyl)propanamide Derivatives
- Examples :
- Structure : Propanamide backbone with aromatic (naphthalenyl, isobutylphenyl) and chlorophenethyl groups.
- Synthesis : Prepared via amidation of 2-(3-chlorophenyl)ethan-1-amine with acyl chlorides, followed by purification using column chromatography .
- Comparison : The shorter propanamide chain and bulky aromatic substituents in these compounds likely reduce metabolic stability compared to pentanamide derivatives. The target compound’s longer alkyl chain may enhance membrane permeability.
2.3. N-(3-Chloro-2-methylphenyl)thiazol-2-amine and Related Amides
- Example : N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine .
- Structure : Thiazol-2-amine core with chloro-methylphenyl and fluorophenyl groups.
- Activity : Exhibits antibacterial properties, highlighting the role of heterocyclic cores in targeting microbial pathways.
- Comparison : Replacement of the amide group with a thiazole ring introduces rigidity and alters hydrogen-bonding capacity, which may shift biological targets from antiparasitic to antibacterial applications.
2.4. 3-(4-Benzylpiperazin-1-yl)-N-(3-chloro-2-methylphenyl)propanamide
Structural and Pharmacokinetic Implications
- Chain Length : Pentanamide derivatives (e.g., N-(4-methoxyphenyl)pentanamide) exhibit improved metabolic stability over propanamide analogs due to longer alkyl chains .
- Substituent Effects :
- Synthetic Complexity : Bulky substituents (e.g., naphthalenyl, isobutylphenyl) increase synthetic difficulty, whereas simpler groups (e.g., methoxyphenyl) streamline production .
Preparation Methods
Reaction Mechanism and Conditions
The reduction employs N,N-dimethylformamide (DMF) as a solvent, with sulfur acting as a reducing agent and sodium bicarbonate as a base. The reaction proceeds at 110–140°C for 10–24 hours, achieving yields of 77–85% under optimized conditions. Key parameters include:
-
Molar ratio : 1:3–5 for 2-chloro-6-nitrotoluene to sulfur
-
Temperature : 120–140°C for maximal conversion
-
Reaction time : 12–24 hours for complete reduction
Example 3 from the patent demonstrates that heating 0.3 moles of 2-chloro-6-nitrotoluene with 3 equivalents of sulfur and sodium bicarbonate at 140°C for 24 hours yields 85% 3-chloro-2-methylaniline. The product is isolated via vacuum distillation, yielding a light-yellow liquid with 99% purity (GC analysis).
Acylation Methods for this compound
Schotten-Baumann Reaction
The classical Schotten-Baumann method involves reacting 3-chloro-2-methylaniline with pentanoyl chloride in a biphasic system (water and organic solvent) with aqueous sodium hydroxide as a base. This exothermic reaction proceeds via nucleophilic acyl substitution:
Typical Protocol :
-
Dissolve 3-chloro-2-methylaniline (1 equiv) in dichloromethane.
-
Add pentanoyl chloride (1.2 equiv) dropwise under ice cooling.
-
Introduce aqueous NaOH (2 equiv) to neutralize HCl byproduct.
-
Stir for 4–6 hours at room temperature.
-
Separate the organic layer, wash with brine, and evaporate to obtain the crude amide.
Yields typically range from 70–85% after recrystallization from ethanol-water mixtures.
Coupling Reagent-Assisted Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct amidation with pentanoic acid:
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF) or dimethylacetamide (DMAC)
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Temperature : 0–25°C
-
Reaction time : 12–18 hours
This method avoids handling corrosive acyl chlorides and achieves comparable yields (75–90%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative procedure involves:
-
Mixing 3-chloro-2-methylaniline (1 equiv) and pentanoic acid (1.5 equiv) in toluene.
-
Adding phosphorus oxychloride (1.2 equiv) as a catalyst.
-
Irradiating at 150°C for 15–20 minutes.
This approach achieves 88–92% yield with >98% purity, as confirmed by HPLC.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMAC or DMF enhance reaction rates by stabilizing intermediates (Table 1).
Table 1: Solvent Effects on Acylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMAC | 37.8 | 89 |
| THF | 7.5 | 78 |
| Dichloromethane | 8.9 | 82 |
Stoichiometric Ratios
A 10–20% excess of pentanoyl chloride ensures complete amine conversion. Higher excess (>30%) leads to side products like N-acylurea.
Analytical Characterization
Critical quality control parameters include:
-
Melting Point : 92–94°C (literature value)
-
H NMR (CDCl): δ 1.35 (t, 3H, CH), 2.25 (s, 3H, Ar-CH), 2.45 (q, 2H, CH), 7.15–7.45 (m, 3H, Ar-H)
-
HPLC Purity : >99% with C18 column (acetonitrile:water = 70:30)
Industrial-Scale Considerations
Patent US20180079717A1 highlights strategies for large-scale amidation:
-
Continuous Flow Reactors : Improve heat transfer and reduce batch variability.
-
In Situ Acid Scavengers : Triethylamine or polymer-bound bases minimize corrosion.
-
Solvent Recycling : Distillation recovery of DMAC reduces costs by 40%.
Q & A
Q. Q1. What are the standard synthetic routes for N-(3-chloro-2-methylphenyl)pentanamide, and how are reaction conditions optimized?
A1. The synthesis typically involves coupling 3-chloro-2-methylaniline with pentanoyl chloride under Schotten-Baumann conditions. Key steps include:
- Amidation : Reacting the aniline derivative with pentanoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using a base like triethylamine to scavenge HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
- Optimization : Temperature control (<10°C) minimizes side reactions (e.g., over-acylation), while solvent polarity affects reaction kinetics and product solubility .
Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?
A2. Standard characterization employs:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 1.2–2.1 ppm), and amide NH (δ 8.0–8.5 ppm, broad) confirm structure .
- ¹³C NMR : Carbonyl resonance (δ 165–170 ppm) and quaternary carbons distinguish regioisomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 268.09 m/z) and fragmentation patterns to validate molecular integrity .
Q. Q3. How does this compound participate in nucleophilic substitution reactions?
A3. The chloro and methyl groups on the phenyl ring influence reactivity:
- Chlorine as a Leaving Group : Under SNAr conditions (e.g., K₂CO₃/DMF, 80°C), the chloro substituent can be replaced by stronger nucleophiles (e.g., amines, thiols) to generate derivatives .
- Steric Effects : The 2-methyl group may hinder para-substitution, favoring meta-directed reactions in electrophilic substitutions .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported yields for this compound synthesis?
A4. Yield discrepancies often arise from:
- Impurity Profiles : Side products (e.g., diacylated amines) may form if stoichiometry or temperature is poorly controlled. LC-MS or HPLC-UV (C18 column, acetonitrile/water mobile phase) quantifies impurities .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for nitro reductions) or coupling agents (EDC/HOBt) improve efficiency but require rigorous exclusion of moisture .
- Scale-Up Challenges : Pilot-scale reactions may require solvent swaps (e.g., DCM to toluene) for safer distillation .
Q. Q5. What strategies mitigate spectral overlap in NMR analysis of this compound derivatives?
A5. Advanced approaches include:
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating ¹H-¹H or ¹H-¹³C couplings .
- Variable Temperature NMR : Heating to 60°C narrows NH proton peaks, reducing broadening caused by hydrogen bonding .
- Isotopic Labeling : Synthesizing ¹³C-labeled analogs (e.g., ¹³C-pentanoyl) clarifies carbonyl environments .
Q. Q6. How can computational modeling predict the bioactivity of this compound analogs?
A6. Key steps involve:
- Docking Studies : Using AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes) based on the compound’s amide and aryl motifs .
- QSAR Models : Correlating substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme inhibition assays .
- MD Simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
Q. Q7. What analytical methods detect trace impurities in this compound batches?
A7. Advanced purity assessment employs:
- HPLC-MS/MS : Quantifies sub-0.1% impurities (e.g., unreacted aniline) using MRM transitions .
- Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents) with detection limits <10 ppm .
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .
Q. Q8. How does this compound serve as a lead compound for dopamine receptor ligands?
A8. Structural analogs (e.g., piperazine-linked pentanamides) show selectivity for dopamine D3 receptors :
- Scaffold Modification : Replacing the pentanoyl chain with heterocycles (e.g., thiophene) enhances binding affinity (Ki < 50 nM) .
- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes) and logP measurements guide lead optimization .
Q. Q9. What mechanistic insights explain unexpected oxidation products of this compound?
A9. Oxidative pathways depend on reaction conditions:
- Peracid-Mediated Oxidation : May epoxidize double bonds in pentanoyl chains, forming cyclic ethers .
- Radical Initiation : AIBN or light-induced radicals can abstract hydrogen from methyl groups, leading to dimerization or cross-linking .
- Metabolite Identification : LC-HRMS identifies hydroxylated or N-dealkylated products in hepatic microsome assays .
Q. Q10. How can researchers address discrepancies in biological activity data across studies?
A10. Standardization protocols include:
- Assay Harmonization : Using validated cell lines (e.g., HEK293 for receptor studies) and controls (e.g., haloperidol for dopamine assays) .
- Batch Consistency : Rigorous QC (NMR, HPLC) ensures compound integrity across labs .
- Meta-Analysis : Pooling data from PubChem or ChEMBL to identify outliers or concentration-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
